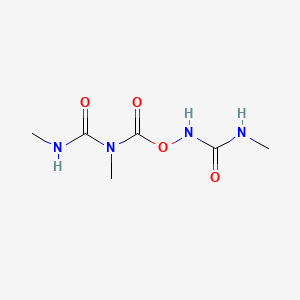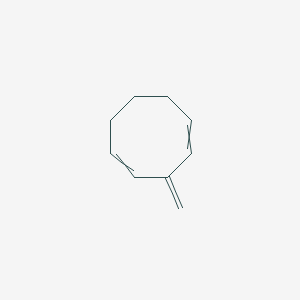
3-Methylidenecycloocta-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidenecycloocta-1,4-diene is an organic compound with the molecular formula C9H12 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for unique chemical reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecycloocta-1,4-diene typically involves the use of transition metal catalysts. One common method is the zirconocene-mediated coupling of silylated alkynes followed by halogenation . This method provides good yields and stereoselectivity. Another approach involves the use of cationic rhodium-based catalyst systems for hydrogen-mediated C–C bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale production.
化学反应分析
Types of Reactions
3-Methylidenecycloocta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, forming cyclooctane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens, acids, and bases are often used as reagents.
Major Products
The major products formed from these reactions include epoxides, cyclooctane derivatives, and various substituted cyclooctadienes.
科学研究应用
3-Methylidenecycloocta-1,4-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of 3-Methylidenecycloocta-1,4-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms new six-membered rings, which are crucial in the synthesis of complex organic molecules. The compound’s conjugated diene structure allows it to interact with various molecular targets and pathways, facilitating these reactions.
相似化合物的比较
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A related compound with two double bonds in a cyclic structure.
Uniqueness
3-Methylidenecycloocta-1,4-diene is unique due to its specific ring structure and the presence of a methylene group, which provides distinct reactivity and stability compared to other dienes .
属性
CAS 编号 |
36399-01-6 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
3-methylidenecycloocta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h5-8H,1-4H2 |
InChI 键 |
MMGZLTVTDULOQH-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CCCCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
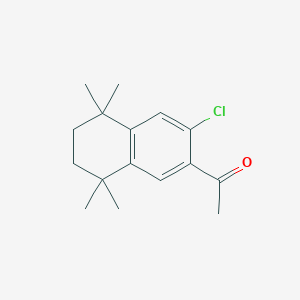
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
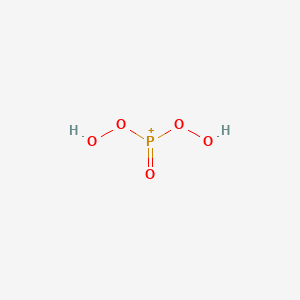


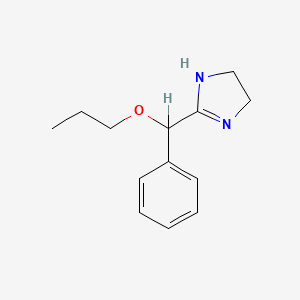
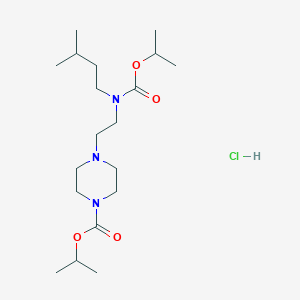

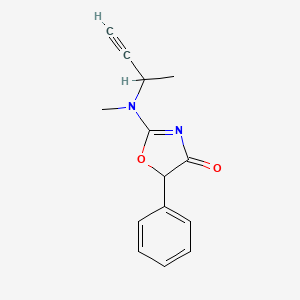
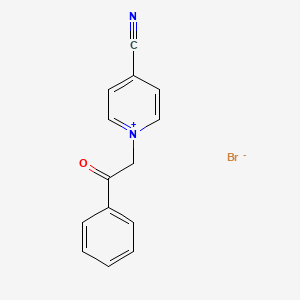
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
